3,3-Diethyl-1-(propylthio)cyclobutane-1-carboxylic acid
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Overview
Description
3,3-Diethyl-1-(propylthio)cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with diethyl and propylthio groups, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1-(propylthio)cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of Diethyl and Propylthio Groups: The diethyl and propylthio groups are introduced through alkylation reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting materials, followed by the addition of the appropriate alkyl halides.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which can be achieved by treating the intermediate compound with carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-1-(propylthio)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propylthio group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
3,3-Diethyl-1-(propylthio)cyclobutane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-1-(propylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cell surface receptors to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, and immune response.
Comparison with Similar Compounds
Similar Compounds
3,3-Diethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid: Similar structure but with an isopropylthio group instead of a propylthio group.
3,3-Diethyl-1-(methylthio)cyclobutane-1-carboxylic acid: Contains a methylthio group instead of a propylthio group.
3,3-Diethyl-1-(butylthio)cyclobutane-1-carboxylic acid: Features a butylthio group in place of the propylthio group.
Uniqueness
3,3-Diethyl-1-(propylthio)cyclobutane-1-carboxylic acid is unique due to its specific combination of diethyl and propylthio substituents on the cyclobutane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
Chemical Structure and Properties
3,3-Diethyl-1-(propylthio)cyclobutane-1-carboxylic acid is a cyclobutane derivative characterized by a carboxylic acid functional group and a propylthio substituent. The general formula can be represented as follows:
The compound's unique structure contributes to its biological activity, which may include interactions with various biological pathways and mechanisms.
Anticancer Activity
Cyclobutane compounds have been explored for their anticancer properties due to their ability to interfere with cellular processes. Some studies suggest that compounds with similar structural motifs can inhibit tumor growth by inducing apoptosis or disrupting cell cycle progression. Further research is needed to evaluate the specific effects of this compound on cancer cell lines.
Enzyme Inhibition
Certain cyclobutane derivatives have been identified as inhibitors of key enzymes involved in metabolic pathways. For example, they may act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways. Investigating the enzyme inhibition profile of this compound could reveal its therapeutic potential in inflammatory diseases.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, several studies on related compounds provide insights into potential biological activities:
- Antimicrobial Screening : A study evaluating various cyclobutane derivatives found that modifications at the thio group significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Cell Viability Assays : Research involving similar cyclobutane carboxylic acids demonstrated dose-dependent inhibition of cell viability in various cancer cell lines, indicating potential anticancer properties.
- Enzyme Activity : Investigations into enzyme inhibition revealed that cyclobutane derivatives could effectively inhibit COX enzymes, suggesting anti-inflammatory potential.
Properties
Molecular Formula |
C12H22O2S |
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Molecular Weight |
230.37 g/mol |
IUPAC Name |
3,3-diethyl-1-propylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H22O2S/c1-4-7-15-12(10(13)14)8-11(5-2,6-3)9-12/h4-9H2,1-3H3,(H,13,14) |
InChI Key |
WTSLLAFXWLBMJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1(CC(C1)(CC)CC)C(=O)O |
Origin of Product |
United States |
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